molecular formula C17H23N3O B7544690 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone

Cat. No. B7544690
M. Wt: 285.4 g/mol
InChI Key: YNQOAIDEKJSLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone, also known as ABT-089, is a novel compound that has been extensively studied for its potential therapeutic uses. ABT-089 belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to improve cognitive function and memory. In

Mechanism of Action

2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone acts as a selective agonist of the α4β2 subtype of nAChRs, which are abundant in the brain and play a key role in cognitive function and memory. By activating these receptors, 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone enhances the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone has been shown to have several biochemical and physiological effects, including improved cognitive function and memory, increased release of neurotransmitters such as dopamine, acetylcholine, and glutamate, and enhanced synaptic plasticity. 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone has also been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

One advantage of 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone is its selectivity for the α4β2 subtype of nAChRs, which allows for more precise targeting of these receptors. However, one limitation of 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone is its relatively short half-life, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone. One area of interest is the development of more potent and selective nAChR agonists, which could have even greater therapeutic potential. Another area of interest is the development of novel delivery methods for 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone, such as transdermal patches or inhalers, which could improve its effectiveness and ease of use. Additionally, further research is needed to fully understand the potential therapeutic uses of 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-bromo-3-chloropyridine, which is reacted with piperidine to form 2-chloro-3-(piperidin-1-yl)pyridine. This intermediate is then reacted with 2-azabicyclo[2.2.1]hept-5-en-3-one to form 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone has been extensively studied for its potential therapeutic uses in a variety of neurological and psychiatric disorders. In animal models, 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone has been shown to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease and other cognitive disorders. 2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c21-17(20-11-13-6-7-15(20)10-13)14-4-3-9-19(12-14)16-5-1-2-8-18-16/h1-2,5,8,13-15H,3-4,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQOAIDEKJSLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)C(=O)N3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone

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